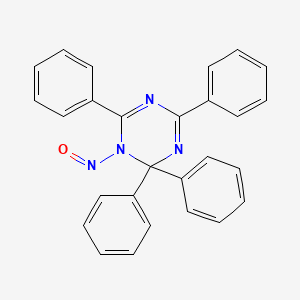
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles. One common method is the reaction of cyanogen chloride or cyanamide with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to amines under specific conditions.
Substitution: Phenyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Lacks the nitroso group, resulting in different chemical reactivity and applications.
1,3,5-Triazine: A simpler triazine compound with broader industrial applications but less specialized chemical properties.
3-Nitro-1,2,4-triazol-5-one: Another nitrogen-rich compound used in high-energy materials.
The uniqueness of this compound lies in its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64793-07-3 |
|---|---|
Molecular Formula |
C27H20N4O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-nitroso-2,2,4,6-tetraphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H20N4O/c32-30-31-26(22-15-7-2-8-16-22)28-25(21-13-5-1-6-14-21)29-27(31,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
RWOCFOULPBOBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N(C(=N2)C3=CC=CC=C3)N=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


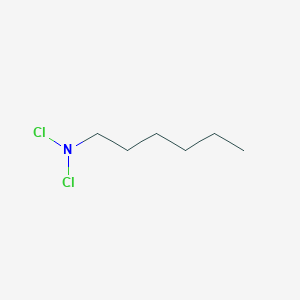
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
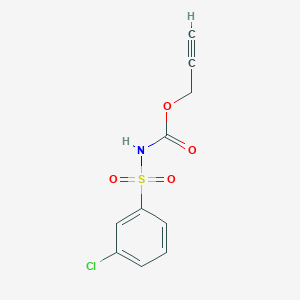
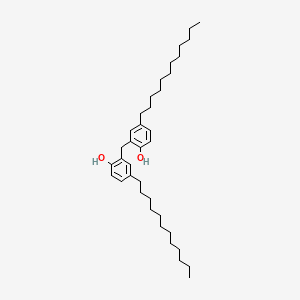
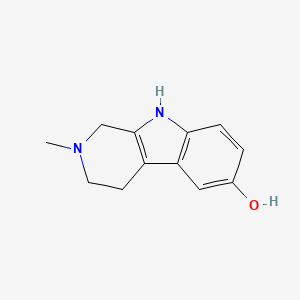

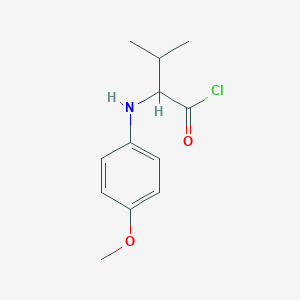
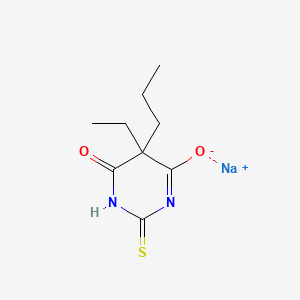
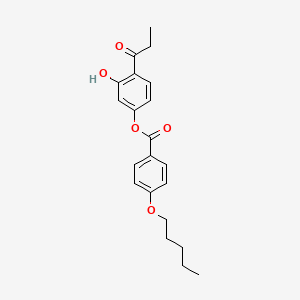
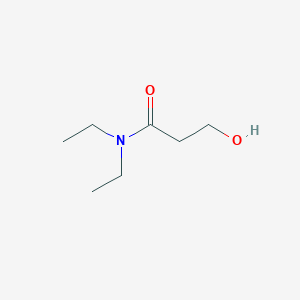
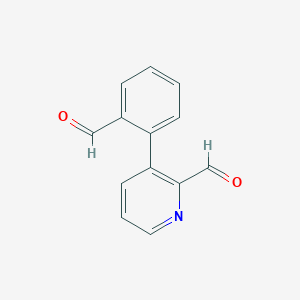
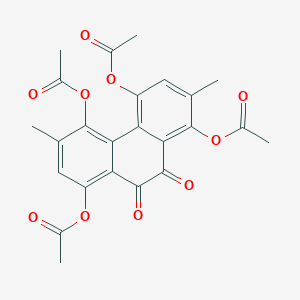
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
